Beyond Influenza A: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine Hydrochloride
Beyond Influenza A: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimantadine, a well-established antiviral agent primarily known for its activity against influenza A virus, is gaining renewed interest for its potential therapeutic applications against a broader range of viral pathogens. This technical guide provides a comprehensive overview of the current state of research into the antiviral spectrum of rimantadine hydrochloride beyond influenza A. It consolidates in vitro and in some cases, preclinical in vivo data, detailing its activity against various RNA viruses, including flaviviruses, coronaviruses, and hepatitis C virus. This document outlines the putative mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing antiviral efficacy, and presents visual representations of targeted viral pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the repurposing and further development of rimantadine and its derivatives as broad-spectrum antiviral agents.
Expanded Antiviral Spectrum of Rimantadine
While historically significant for its role in managing influenza A outbreaks, the therapeutic utility of rimantadine was curtailed by the emergence of widespread resistance.[1] However, a growing body of scientific evidence reveals that rimantadine possesses inhibitory activity against a variety of other RNA viruses. This expanded spectrum suggests that rimantadine's mechanism of action is not solely limited to the M2 proton channel of the influenza A virus.
Flaviviridae Family
In vitro studies have demonstrated that rimantadine hydrochloride can inhibit the replication of several members of the Flaviviridae family, which includes significant human pathogens.
-
Zika Virus (ZIKV): Rimantadine has been shown to be effective against Zika virus replication in vitro, exhibiting a dose-dependent reduction in viral titers.[2][3] The antiviral effect is observed at concentrations well below cytotoxic levels.[2][4] The mechanism is believed to involve the inhibition of an early stage of the ZIKV life cycle, potentially targeting the small membrane (M) protein, which may function as a rimantadine-sensitive viroporin.[5]
-
Dengue Virus (DENV): Rimantadine has been reported to suppress the replication of all four serotypes of dengue virus in vitro.[6][7][8] The growth of DENV-2 was completely suppressed in human peripheral blood leukocytes at a concentration of 25 µg/ml.[6][8] The maximal inhibitory effect was observed when the drug was added immediately after the viral adsorption period, suggesting interference with an early replication step.[6][8]
-
Yellow Fever Virus (YFV): Similar to other flaviviruses, rimantadine has demonstrated in vitro antiviral activity against the Yellow Fever Virus.[3][4]
Hepatitis C Virus (HCV)
Rimantadine has been investigated for its potential to treat chronic hepatitis C.[9] The proposed mechanism of action involves the inhibition of the HCV p7 protein, a viroporin that forms ion channels and is crucial for the production of infectious virus particles.[10][11] While some clinical trials of rimantadine monotherapy for recurrent hepatitis C after liver transplantation did not show significant efficacy, the targeting of the p7 ion channel remains an area of interest for combination therapies.[12][13] The sensitivity of HCV p7 to rimantadine suggests a structural and functional similarity to the influenza A M2 protein.[10]
Coronaviridae Family
The emergence of novel coronaviruses has spurred research into repurposing existing antiviral drugs. Rimantadine has shown some activity against certain coronaviruses.
-
Human Coronavirus 229E (HCoV-229E): In vitro studies have shown that rimantadine can inhibit the replication of HCoV-229E.[14]
-
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): The in vitro efficacy of rimantadine against SARS-CoV-2 has been investigated, with some studies reporting inhibitory activity.[15][16][17] The proposed mechanism involves targeting viral ion channels, such as the envelope (E) protein, which acts as a viroporin.[18] However, there are conflicting reports, with some studies suggesting that rimantadine may not effectively block the SARS-CoV-2 E protein ion channel.[19]
Other RNA Viruses
-
Chikungunya Virus (CHIKV): A study has highlighted the potential of rimantadine hydrochloride as a repurposing candidate for treating CHIKV infections, demonstrating significant antiviral activity in vitro across various stages of the viral life cycle.[20]
-
Respiratory Syncytial Virus (RSV) and Parainfluenza Viruses: Some sources indicate that rimantadine may be effective against RSV and parainfluenza viruses, although detailed in vitro studies are less commonly cited in recent literature.[9]
Quantitative Antiviral Data
The following tables summarize the in vitro efficacy of rimantadine hydrochloride against various viruses as reported in the literature. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity of Rimantadine Against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Zika Virus (ZIKV) | Vero | Not explicitly stated in µM, but dose-dependent reduction observed | >100 µg/mL | High | [2][3][4] |
| Dengue Virus (DENV-1) | Vero | Not explicitly stated in µM, but significant inhibition reported | >100 µg/mL | Not calculated | [3][4] |
| Dengue Virus (DENV-2) | LLC-MK2 / PBL | Complete suppression at 25 µg/mL (approx. 115 µM) | >75 µg/mL (approx. 345 µM) | >3 | [6][8] |
| Yellow Fever Virus (YFV) | Vero | Higher concentrations required compared to ZIKV | >100 µg/mL | Not calculated | [3][4] |
Table 2: In Vitro Antiviral Activity of Rimantadine Against Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | VeroE6 | 36 | >625 | 17.3 | [15] |
| SARS-CoV-2 | ACE2-A549 | 34 | >500 | >14.7 | [16] |
| HCoV-229E | MDBK | 36% inhibition at 50 µg/mL (approx. 230 µM) | >400 µg/mL | Not calculated | [14] |
| Hepatitis C Virus (HCV) p7 | HEK293 (electrophysiology) | IC50 ~0.7-24 nM (genotype-dependent) | Not applicable | Not applicable | [17] |
| Chikungunya Virus (CHIKV) | In vitro | Significant inhibition at various stages | Not specified | Not specified | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antiviral activity of rimantadine.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and determining the EC50 of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, LLC-MK2) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Rimantadine hydrochloride stock solution.
-
Growth medium (e.g., DMEM, MEM).
-
Serum-free medium.
-
Overlay medium (e.g., containing 1.2% Avicel or low-melting-point agarose).
-
Crystal violet staining solution (0.1% w/v in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of rimantadine in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the monolayers with PBS.
-
Add the overlay medium containing the different concentrations of rimantadine to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[15]
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of the compound on the host cells to determine the CC50 value.
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Rimantadine hydrochloride stock solution.
-
Growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability reagent (e.g., XTT, MTS).
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
Microplate reader.
Procedure:
-
Seed host cells in a 96-well plate and incubate until confluent.
-
Prepare serial dilutions of rimantadine in growth medium.
-
Remove the old medium and add the medium containing the different concentrations of rimantadine to the wells. Include a cell control (no drug).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[21]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Viral Entry and Uncoating Inhibition
The following diagrams illustrate the proposed mechanisms by which rimantadine may interfere with the early stages of viral replication for different virus families.
Caption: Proposed mechanism of rimantadine inhibition of flavivirus entry.
Viroporin Inhibition
Rimantadine's activity against several viruses is linked to its ability to block viral ion channels, known as viroporins.
Caption: General mechanism of rimantadine as a viroporin inhibitor.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for screening compounds for antiviral activity.
Caption: A standard workflow for in vitro antiviral drug screening.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that rimantadine hydrochloride's antiviral activity extends beyond influenza A. Its ability to inhibit a range of RNA viruses, primarily through the targeting of viral ion channels, positions it as a promising candidate for drug repurposing and as a scaffold for the development of novel broad-spectrum antiviral agents.
Future research should focus on:
-
Elucidating Precise Mechanisms: Further investigation is needed to fully understand the molecular interactions between rimantadine and its non-influenza viral targets.
-
In Vivo Efficacy: While in vitro data is promising, more extensive preclinical and clinical studies are required to validate the therapeutic potential of rimantadine against these viruses in vivo.
-
Derivative Synthesis and Optimization: The adamantane scaffold of rimantadine offers opportunities for medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic effects of rimantadine with other antiviral agents could lead to more effective treatment regimens and help mitigate the development of drug resistance.
By continuing to explore the antiviral potential of rimantadine, the research and drug development community can unlock new therapeutic strategies for a variety of challenging viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Structure of the dengue virus envelope protein after membrane fusion | Semantic Scholar [semanticscholar.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The p7 protein of the hepatitis C virus induces cell death differently from the influenza A virus viroporin M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coronavirus envelope protein - Wikipedia [en.wikipedia.org]
- 7. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatitis C virus p7 membrane channels in a liposome-based assay system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the small membrane (M) protein viroporin prevent Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystal.harvard.edu [crystal.harvard.edu]
- 11. P7 - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 12. SARS coronavirus E protein forms cation-selective ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Envelope Protein Ubiquitination Drives Zika Virus Entry and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of dengue virus replication in vitro by rimantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amantadine has potential for the treatment of COVID-19 because it inhibits known and novel ion channels encoded by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
